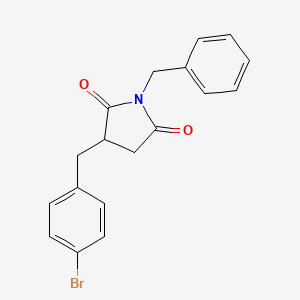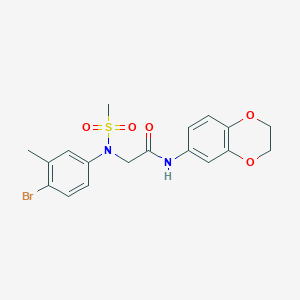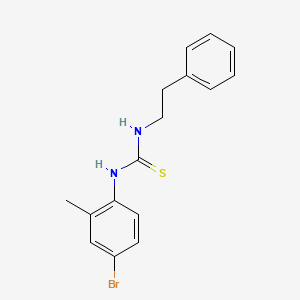
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea, also known as BPTU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in various cellular processes. Specifically, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling and regulation.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the replication of certain viruses, including the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied and its properties are well characterized. However, one limitation of using N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective drugs based on N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea could be studied in combination with other drugs to determine if it has synergistic effects. Finally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea could be studied in animal models to determine its efficacy in vivo.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea involves a multi-step process that starts with the reaction of 4-bromo-2-methylaniline with ethyl chloroformate to form N-(4-bromo-2-methylphenyl) carbamate. This intermediate is then reacted with thiourea to form N-(4-bromo-2-methylphenyl)thiourea. Finally, N-(4-bromo-2-methylphenyl)thiourea is reacted with phenylethylamine to form N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-cancer properties and is being studied as a potential anti-cancer drug. N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has also been found to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory diseases. Additionally, N-(4-bromo-2-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to have anti-viral properties and is being studied as a potential treatment for viral infections.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2S/c1-12-11-14(17)7-8-15(12)19-16(20)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPJLXHDLXRGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Bromo-2-methylphenyl)-3-(2-phenylethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)
![[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride](/img/structure/B5092196.png)
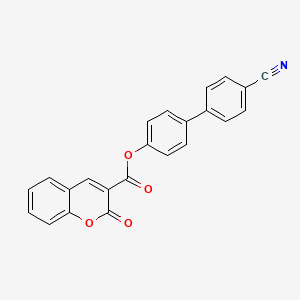
![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)
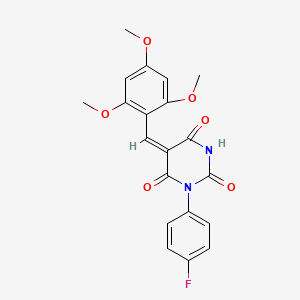
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)
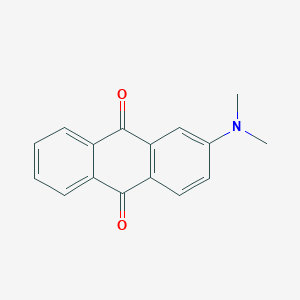
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092220.png)
![methyl 4-[(3,5-dimethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5092228.png)
